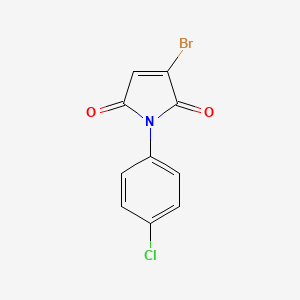

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

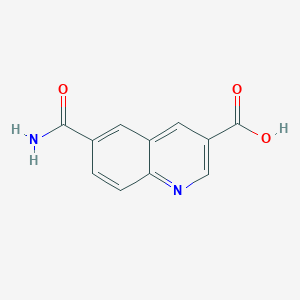

“3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione” is a nitrogen-containing heterocyclic compound . It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of pyrrole derivatives like “3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione” often involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis

The molecular structure of “3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione” includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains bromo and chlorophenyl groups .Chemical Reactions Analysis

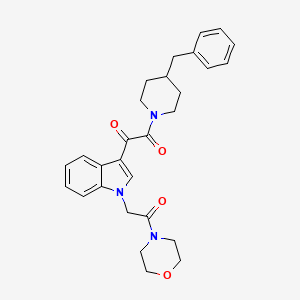

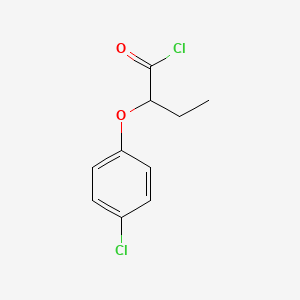

Pyrrole derivatives, including “3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione”, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione” include a boiling point of 391.2±32.0 °C and a density of 1.808±0.06 g/cm3 at 20 °C .Applications De Recherche Scientifique

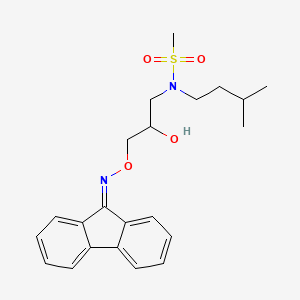

- Dibromomaleinimide is commonly used for site-specific bioconjugation and protein labeling. Its reactivity with cysteine residues allows researchers to selectively modify proteins, peptides, and antibodies. By attaching fluorescent dyes or other functional groups, scientists can track protein localization, study protein-protein interactions, and develop diagnostic assays .

- Researchers employ dibromomaleinimide to cross-link proteins or protein complexes. By reacting with cysteine residues in different proteins, it helps stabilize transient interactions. This technique aids in understanding protein networks, signaling pathways, and protein dynamics within cells .

- Dibromomaleinimide can be used as an affinity probe to capture proteins that interact with specific targets. By immobilizing the compound on a solid support, researchers can pull down interacting proteins from complex mixtures. This approach facilitates target identification, drug discovery, and understanding cellular pathways .

- The unique chemical structure of dibromomaleinimide makes it a potential scaffold for designing novel anticancer agents. Researchers explore its derivatives by modifying the bromine substituents to enhance cytotoxicity against cancer cells. These compounds may interfere with cell division, DNA repair, or other critical processes .

- Dibromomaleinimide can react with amino groups on surfaces, such as nanoparticles or polymer films. This property allows researchers to functionalize materials for specific applications. For instance, it can be used to immobilize enzymes, create biosensors, or modify drug delivery carriers .

- Chemists use dibromomaleinimide as a versatile building block in organic synthesis. It participates in various reactions, including Michael additions, Diels-Alder reactions, and cyclizations. Its presence in the molecule provides a handle for further derivatization, enabling the creation of diverse chemical structures .

Bioconjugation and Protein Labeling

Cross-Linking and Protein-Protein Interaction Studies

Chemical Proteomics and Target Identification

Anticancer Drug Development

Materials Science and Surface Modification

Organic Synthesis and Building Block

Orientations Futures

The future directions for “3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione” and similar compounds involve further exploration of their biological activities and mechanisms of action . There is also a need for more Structure-Activity Relationship (SAR) research on these compounds . These efforts will help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in the inhibition or activation of the target . The specific interaction and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions would depend on the specific pathway and the biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

3-bromo-1-(4-chlorophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-8-5-9(14)13(10(8)15)7-3-1-6(12)2-4-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQRYUDUIZCXJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(C2=O)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(4-chlorophenyl)pyrrole-2,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)